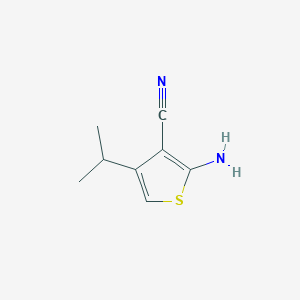

2-Amino-4-isopropylthiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-propan-2-ylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOSPVPFYDLNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with a Knoevenagel condensation between the ketone and malononitrile, forming a α,β-unsaturated nitrile intermediate. Subsequent nucleophilic attack by sulfur generates a thiol intermediate, which undergoes cyclization to yield the thiophene core. Key parameters influencing yield include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base Catalyst | Piperidine or Morpholine | 15–20% Increase |

| Solvent | Ethanol or DMF | Ethanol: 65–70% |

| Temperature | 80–90°C (Reflux) | >90°C reduces yield |

| Reaction Time | 8–12 Hours | Prolonged time risks decomposition |

Recent modifications involve replacing traditional bases like ammonium acetate with greener alternatives such as potassium carbonate, achieving comparable yields (68–72%) while reducing environmental toxicity.

Multi-Component Condensation Strategies

Alternative routes utilize multi-component reactions (MCRs) to streamline synthesis. For instance, α-bromochalcones and cyanothioacetamide undergo Michael addition followed by cyclization in ethanol under alkaline conditions.

Case Study: α-Bromochalcone Route

Using α-bromo-4-isopropylacetophenone and cyanothioacetamide, the reaction proceeds via:

-

Michael Addition : Cyanothioacetamide attacks the α,β-unsaturated ketone, forming a thioenolate intermediate.

-

Intramolecular Cyclization : The intermediate undergoes ring closure, facilitated by aqueous sodium carbonate, to yield the dihydrothiophene precursor.

-

Oxidation : Air oxidation or iodine-mediated dehydrogenation finalizes the aromatic thiophene structure.

Optimization Data :

Metal-Free Cyclization Approaches

Emerging methodologies prioritize metal-free conditions to align with green chemistry principles. A notable example involves the cyclization of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone derivatives.

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal two competing pathways for cyclization:

-

Pathway A : Intramolecular Sₙ2 substitution of the thiocyanate group, favored in S,S-diastereomers (activation energy: 54.5 kJ/mol).

-

Pathway B : Nucleophilic addition to the thiocyanate carbon, followed by HNCS elimination, dominant in R,S-diastereomers (activation energy: 77.2 kJ/mol).

Experimental Validation :

-

Using α-thiocyanato-4-isopropylacetophenone and 2-cyanothioacrylamide, the reaction achieved 62–69% yield under aqueous Na₂CO₃ at 50°C.

Industrial-Scale Production and Continuous Flow Systems

Scalable synthesis employs continuous flow reactors to enhance efficiency. A patented method (WO2022150436A1) describes:

-

Continuous Feed : Simultaneous introduction of ketone, malononitrile, and sulfur into a heated reactor.

-

In-Line Purification : Automated crystallization and filtration units isolate the product with >95% purity.

Advantages :

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Environmental Impact | Cost Efficiency |

|---|---|---|---|---|

| Gewald Reaction | 65–72 | High | Moderate (Solvent Use) | Low |

| Multi-Component MCRs | 70–74 | Moderate | Low (Aqueous Conditions) | Moderate |

| Metal-Free Cyclization | 60–69 | High | Very Low | High |

| Continuous Flow | 80–85 | Very High | Low | Very High |

Key Findings :

-

The Gewald reaction balances cost and yield but requires solvent recovery systems.

-

Metal-free methods, while eco-friendly, face challenges in stereochemical control.

-

Continuous flow systems excel in large-scale production but demand significant capital investment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

AIPTC and its derivatives have shown promising results as potential anticancer agents. Research indicates that compounds containing the thiophene moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that AIPTC can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Thiophene derivatives, including AIPTC, have been explored for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Hormonal Activity

Recent studies have identified AIPTC as a nonsteroidal estrogen receptor ligand. This property suggests its potential application in hormone replacement therapies and the treatment of hormone-related conditions .

Materials Science

Fluorescent Sensors

AIPTC can be utilized as a fluorescent sensor for monitoring polymerization processes. Its fluorescence properties enable it to act as an indicator for the progress of cationic and free-radical photopolymerizations. This application is particularly valuable in the field of photopolymerization where real-time monitoring is crucial .

Synthetic Intermediate

AIPTC serves as a crucial building block in organic synthesis. Its structure allows for various modifications leading to the synthesis of more complex thiophene derivatives. The Gewald reaction, a well-known method for synthesizing thiophenes, can be employed using AIPTC as a starting material to produce multisubstituted thiophenes with diverse biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylthiophene-3-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Aromatic vs. Aliphatic Groups

Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate

- Substituents : A 4-fluorophenyl group at position 4 and an ester group at position 3.

- Key Differences: The 4-fluorophenyl group enables π-π stacking interactions with aromatic residues in biological targets, whereas the isopropyl group in the target compound favors hydrophobic interactions.

- Purity : >95% by HPLC, indicating robust synthetic reproducibility .

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Substituents : A methyl group at position 4 and a partially saturated benzothiophene ring.

- Key Differences :

- The tetrahydrobenzothiophene ring introduces conformational flexibility due to reduced planarity, contrasting with the fully aromatic thiophene ring of the target compound.

- Structural data reveals a C2–S1–C9 bond angle of 89.8°, indicative of steric strain in the saturated system, which may influence reactivity .

Functional Group Variations

The carbonitrile group in the target compound may enhance binding to electrophilic sites in biological targets, whereas the ester group in the fluorophenyl derivative could improve water solubility but reduce metabolic stability.

Structural and Conformational Stability

Data Table: Structural Parameters

The tetrahydro derivative’s non-planar structure may reduce conjugation efficiency, while the isopropyl group in the target compound could hinder crystallinity or packing in solid-state applications.

Biological Activity

2-Amino-4-isopropylthiophene-3-carbonitrile is a heterocyclic compound that has garnered interest in the scientific community for its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.

The molecular formula of 2-Amino-4-isopropylthiophene-3-carbonitrile is C₉H₁₃N₂S, with a molecular weight of approximately 179.28 g/mol. The compound features a thiophene ring substituted with an amino group and a cyano group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 2-Amino-4-isopropylthiophene-3-carbonitrile demonstrates significant antimicrobial properties. In a study assessing various derivatives of thiophene compounds, it was found that this particular compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, 2-Amino-4-isopropylthiophene-3-carbonitrile has been investigated for its anticancer properties. Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, specifically in breast and lung cancer models . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

The exact mechanism of action for 2-Amino-4-isopropylthiophene-3-carbonitrile is still under investigation. However, it is hypothesized that the thiophene ring plays a crucial role in interacting with biological targets, potentially influencing enzyme activity and receptor binding. The presence of the amino and cyano groups may enhance solubility and facilitate cellular uptake, contributing to its biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives, including 2-Amino-4-isopropylthiophene-3-carbonitrile. For instance, a study focusing on the synthesis and biological evaluation of thiophene-based compounds reported successful outcomes in preclinical models, demonstrating both safety and efficacy . These findings support further exploration into clinical applications.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-isopropylthiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via α-enaminonitrile chemistry, involving refluxing with aliphatic acids (e.g., formic or acetic acid) under controlled conditions. Key steps include cyclization of precursor molecules with amino and nitrile groups attached to the thiophene ring . Optimization strategies include:

- Temperature control : Prolonged reflux (e.g., 6 hours) ensures complete cyclization.

- Catalyst selection : Acidic conditions facilitate intramolecular cyclization.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

Yield improvements can be monitored via TLC or HPLC purity checks .

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-4-isopropylthiophene-3-carbonitrile, and how are key functional groups identified?

Methodological Answer:

- IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups .

- NMR spectroscopy :

- LC-MS/HRMS : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Cross-validation : Use multiple techniques (e.g., IR, NMR, HRMS) to confirm functional group assignments .

- Density Functional Theory (DFT) : Compare calculated vibrational frequencies (IR) or chemical shifts (NMR) with experimental data. Adjust computational parameters (e.g., solvent models) to align with experimental conditions .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data to resolve ambiguities .

Q. What strategies are recommended for resolving crystallographic disorder in derivatives of this compound during structure determination?

Methodological Answer:

- Refinement tools : Use SHELXL for disorder modeling. Split atoms into multiple positions with occupancy refinement .

- Twinned data handling : For twinned crystals (common in derivatives), employ SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .

- Validation metrics : Check R-factor convergence (<5% discrepancy) and ADDSYM alerts to avoid over-interpretation .

Q. How can mechanistic studies elucidate the role of the isopropyl group in the compound’s reactivity?

Methodological Answer:

- Isotopic labeling : Substitute the isopropyl group with deuterated analogs to track reaction pathways via kinetic isotope effects .

- Comparative synthesis : Synthesize analogs lacking the isopropyl group and compare reaction rates/intermediates using HPLC or GC-MS .

- Computational modeling : Perform MD simulations to study steric and electronic effects of the isopropyl group on transition states .

Q. What advanced methods are suitable for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

Methodological Answer:

- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding, π-stacking) using CrystalExplorer or Mercury .

- Multipole refinement : Use software like XD2006 to map electron density distributions and identify weak interactions .

- Thermal analysis : DSC/TGA can correlate stability with intermolecular forces .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

Methodological Answer:

- Standardized protocols : Ensure consistent temperature, purity, and solvent drying methods during solubility tests.

- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solubility in untested solvents .

- Crystal polymorphism screening : Use SCXRD/PXRD to identify polymorphic forms that may alter solubility .

Q. What approaches mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

- Purity assurance : Validate batches via HPLC (≥95% purity) and elemental analysis .

- Stability studies : Monitor degradation under storage conditions (e.g., light, humidity) using accelerated aging tests .

- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.